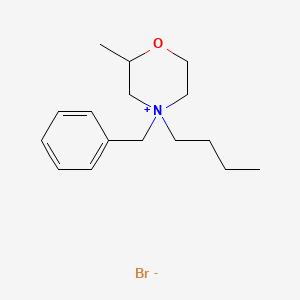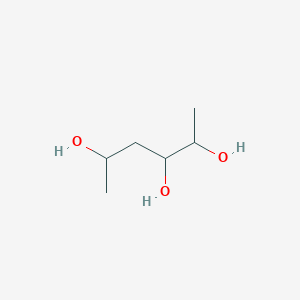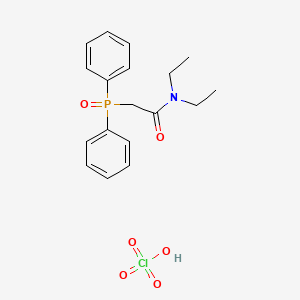
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diphenylphosphoryl-N,N-diethylacetamide;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in organic synthesis and its role in forming hybrid complexes with metals, which exhibit interesting photoluminescent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphoryl-N,N-diethylacetamide involves the reaction of diphenylphosphoryl chloride with N,N-diethylacetamide in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or methanol . The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diphenylphosphoryl-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
2-Diphenylphosphoryl-N,N-diethylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-diphenylphosphoryl-N,N-diethylacetamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes exhibit unique photoluminescent properties due to the interaction between the metal ion and the ligand. The molecular targets include metal ions such as manganese, and the pathways involved include coordination chemistry and photophysical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphoryl-containing ligands such as:
- Diphenylphosphoryl chloride
- N,N-Diethylacetamide
- Phosphine oxides
Uniqueness
What sets 2-diphenylphosphoryl-N,N-diethylacetamide apart is its ability to form stable, photoluminescent complexes with metal ions. This property makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Eigenschaften
CAS-Nummer |
90185-36-7 |
|---|---|
Molekularformel |
C18H23ClNO6P |
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid |
InChI |
InChI=1S/C18H22NO2P.ClHO4/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
KYXXPZDDRCCKMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)

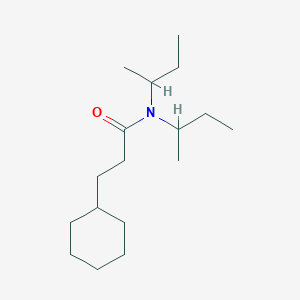
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)

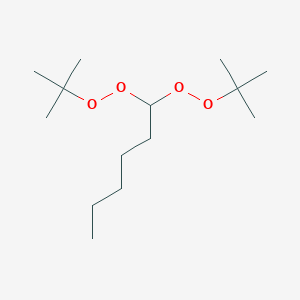
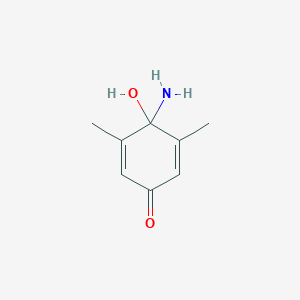
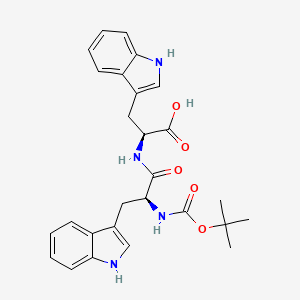

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
